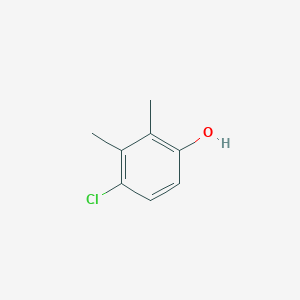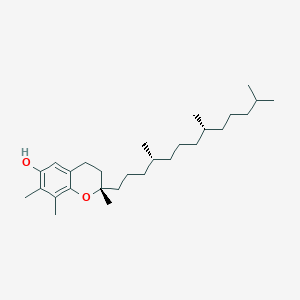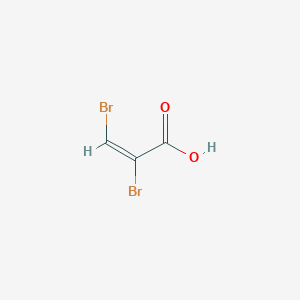
(E)-2,3-Dibromoacrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,3-Dibromoacrylic acid, also known as DBAA, is a chemical compound that is commonly used in scientific research. It is a derivative of acrylic acid and is known for its ability to inhibit the activity of certain enzymes. In
Wirkmechanismus
(E)-2,3-Dibromoacrylic acid works by binding to the active site of glutathione S-transferase, preventing it from carrying out its normal function. This inhibition leads to the accumulation of toxic compounds within cells, ultimately resulting in cell death. The exact mechanism by which (E)-2,3-Dibromoacrylic acid inhibits cancer cell growth is not yet fully understood, but it is thought to involve the disruption of cellular signaling pathways.
Biochemische Und Physiologische Effekte
(E)-2,3-Dibromoacrylic acid has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of glutathione S-transferase and cancer cell growth, it has also been shown to induce apoptosis (cell death) in a variety of cell types. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-2,3-Dibromoacrylic acid in lab experiments is its specificity for glutathione S-transferase. This allows researchers to selectively inhibit this enzyme without affecting other cellular processes. However, (E)-2,3-Dibromoacrylic acid can be toxic at high concentrations, making it important to use appropriate safety precautions when working with this compound.
Zukünftige Richtungen
There are a number of potential future directions for research on (E)-2,3-Dibromoacrylic acid. One area of interest is the development of (E)-2,3-Dibromoacrylic acid analogs with improved potency and selectivity. Another area of interest is the exploration of (E)-2,3-Dibromoacrylic acid's potential as a cancer treatment, either alone or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism by which (E)-2,3-Dibromoacrylic acid induces apoptosis and to identify other cellular targets of this compound.
Synthesemethoden
(E)-2,3-Dibromoacrylic acid can be synthesized through the reaction of 2,3-dibromopropionic acid with sodium hydroxide. This reaction results in the formation of (E)-2,3-Dibromoacrylic acid and sodium bromide. The purity of the resulting (E)-2,3-Dibromoacrylic acid can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-2,3-Dibromoacrylic acid has been used in a variety of scientific research applications. One of its primary uses is as an inhibitor of the enzyme glutathione S-transferase. This enzyme is involved in the detoxification of certain chemicals in the body, and its inhibition can lead to increased toxicity and cell death. (E)-2,3-Dibromoacrylic acid has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
1578-72-9 |
|---|---|
Produktname |
(E)-2,3-Dibromoacrylic acid |
Molekularformel |
C3H2Br2O2 |
Molekulargewicht |
229.85 g/mol |
IUPAC-Name |
(E)-2,3-dibromoprop-2-enoic acid |
InChI |
InChI=1S/C3H2Br2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1+ |
InChI-Schlüssel |
AZAFGYLHYXBSMI-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C(\C(=O)O)/Br)\Br |
SMILES |
C(=C(C(=O)O)Br)Br |
Kanonische SMILES |
C(=C(C(=O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




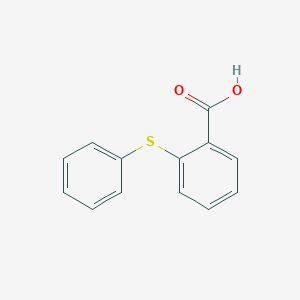



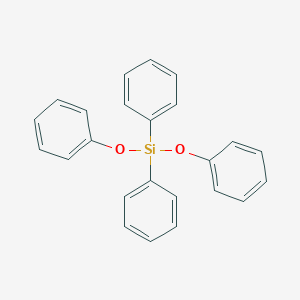

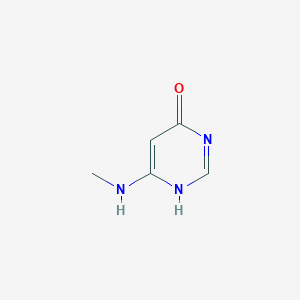
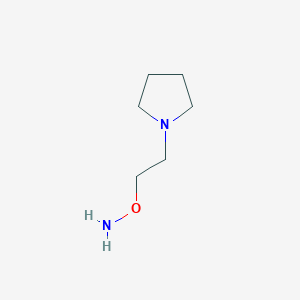

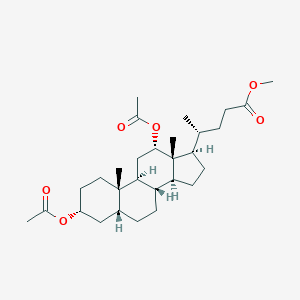
-](/img/structure/B72183.png)
